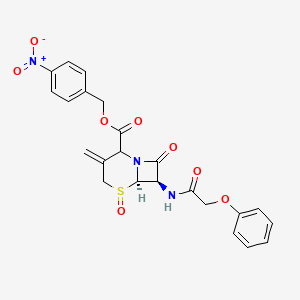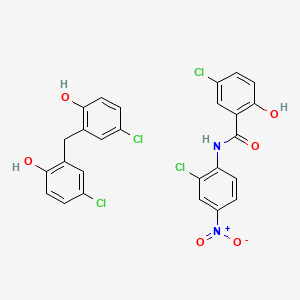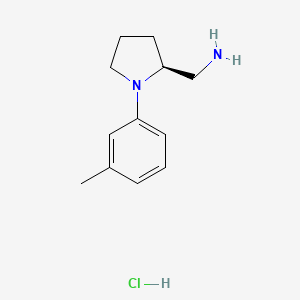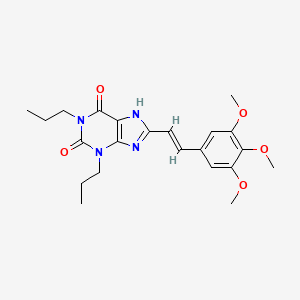
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine is a synthetic xanthine derivative known for its role as an adenosine receptor antagonist. This compound has been studied for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. Its unique structure allows it to interact with specific adenosine receptor subtypes, making it a valuable tool in both research and potential clinical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dipropylxanthine and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the styryl derivative.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency.
化学反応の分析
Types of Reactions: (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the styryl moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
(E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine has several scientific research applications:
Chemistry: Used as a model compound to study adenosine receptor interactions and to develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
作用機序
The mechanism of action of (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine involves its interaction with adenosine receptors, particularly the A2A receptor subtype. By binding to these receptors, the compound inhibits the action of adenosine, a neuromodulator that typically exerts inhibitory effects on neuronal activity. This antagonistic action leads to increased neuronal excitability and modulation of various physiological processes, including neurotransmitter release and cerebral blood flow regulation.
類似化合物との比較
(E)-8-(3,4-dimethoxystyryl)-1,3-dipropyl-7-methylxanthine (KF17837): A selective antagonist for A2A adenosine receptors.
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX): A potent and selective antagonist for A1 adenosine receptors.
8-Cyclopentyl-1,3-dipropylxanthine (CPX): Another selective antagonist for A1 adenosine receptors.
Uniqueness: (E)-1,3-Dipropyl-8-(3,4,5-trimethoxystyryl)xanthine is unique due to its specific interaction with the A2A adenosine receptor subtype and its potential therapeutic applications in neurological disorders. Its trimethoxystyryl moiety provides distinct pharmacological properties compared to other xanthine derivatives, making it a valuable compound for research and clinical applications.
特性
CAS番号 |
141807-97-8 |
|---|---|
分子式 |
C22H28N4O5 |
分子量 |
428.5 g/mol |
IUPAC名 |
1,3-dipropyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O5/c1-6-10-25-20-18(21(27)26(11-7-2)22(25)28)23-17(24-20)9-8-14-12-15(29-3)19(31-5)16(13-14)30-4/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+ |
InChIキー |
WTWPCLLAFIHNPC-CMDGGOBGSA-N |
異性体SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
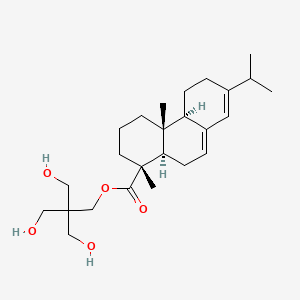


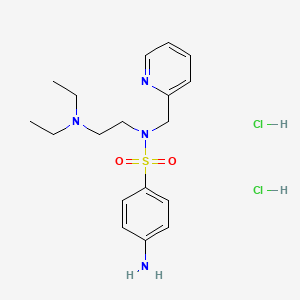
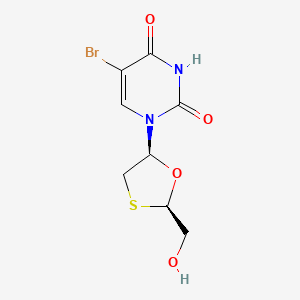

![2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride](/img/structure/B12780987.png)

